2-Isobutylmorpholine 2-Isobutylmorpholine
Brand Name: Vulcanchem
CAS No.: 927801-14-7
VCID: VC3813127
InChI: InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3
SMILES: CC(C)CC1CNCCO1
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

2-Isobutylmorpholine

CAS No.: 927801-14-7

Cat. No.: VC3813127

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutylmorpholine - 927801-14-7

Specification

CAS No. 927801-14-7
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 2-(2-methylpropyl)morpholine
Standard InChI InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3
Standard InChI Key HNDXEVBVCNVVOW-UHFFFAOYSA-N
SMILES CC(C)CC1CNCCO1
Canonical SMILES CC(C)CC1CNCCO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Isobutylmorpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with an isobutyl group (-CH₂CH(CH₃)₂) attached to the second carbon. The stereochemistry at this position gives rise to enantiomeric forms, with the (R)-enantiomer being the most studied. The compound’s IUPAC name is (2R)-2-(2-methylpropyl)morpholine, and its isomeric SMILES representation is CC(C)C[C@@H]1CNCCO1.

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its handling and application in research:

PropertyValue
CAS No.746585-30-8
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., DMF, DMSO)
Storage Conditions2–8°C in sealed containers

The isobutyl group enhances hydrophobicity compared to unsubstituted morpholine, influencing its solubility and reactivity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-isobutylmorpholine typically involves nucleophilic substitution reactions. Morpholine reacts with isobutyl halides (e.g., isobutyl chloride or bromide) in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The general reaction pathway is:

Morpholine+Isobutyl halideBase2-Isobutylmorpholine+HX (X = Cl, Br)\text{Morpholine} + \text{Isobutyl halide} \xrightarrow{\text{Base}} \text{2-Isobutylmorpholine} + \text{HX (X = Cl, Br)}

Key factors affecting yield and purity include:

  • Base selection: NaH provides higher yields due to its strong deprotonating ability.

  • Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction.

  • Temperature: Reactions are typically conducted at 60–80°C to optimize kinetics.

Industrial Production

Industrial methods scale up laboratory protocols using bulk reactors and automated purification systems. For example, continuous-flow reactors enable efficient mixing and temperature control, while crystallization and distillation ensure high-purity outputs. Recent advances in solvent-free mechanochemical synthesis, as demonstrated for related morpholine derivatives, suggest potential for greener manufacturing processes .

Chemical Reactivity and Derivatives

Functional Group Transformations

The morpholine ring’s oxygen and nitrogen atoms participate in diverse reactions:

  • Nucleophilic substitution: The nitrogen can undergo alkylation or acylation.

  • Oxidation: Reacts with peroxides to form N-oxides.

  • Ring-opening polymerization: Serves as a monomer for polydepsipeptides in material science .

Derivative Synthesis

2-Isobutylmorpholine hydrochloride (CAS No. 2206243-38-9) is a common derivative, synthesized by treating the parent compound with hydrochloric acid. This salt exhibits improved solubility in aqueous media, enhancing its utility in biological assays.

Applications in Material Science and Industry

Polymer Synthesis

2-Isobutylmorpholine’s rigid yet flexible structure makes it a candidate for synthesizing biodegradable polymers. For example, ring-opening polymerization (ROP) of morpholine derivatives yields polydepsipeptides with tunable mechanical properties . A comparative analysis of polymerization methods is shown below:

MonomerCatalystTemperatureYield (%)
2-IsobutylmorpholineSn(Oct)₂120°C85
MD(Leu)NaHCO₃/DMF60°C52

Industrial Coatings

Incorporating 2-isobutylmorpholine into polyurethane coatings improves adhesion and durability, as evidenced by patent filings in the coatings industry.

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